Ytterbium(III)sulfate

Description

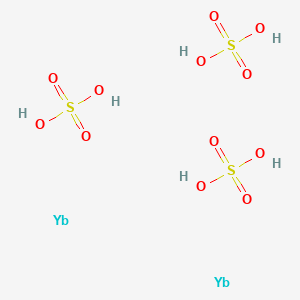

Ytterbium(III) sulfate (B86663) (Yb₂(SO₄)₃) is a chemical compound that has garnered significant interest within the scientific community. As a salt of the rare earth element ytterbium, it serves as a valuable precursor and material in various research and development applications. This article explores the compound's relevance in academic research, beginning with the broader context of rare earth chemistry, delving into the history of ytterbium studies, and outlining the current research directions for Ytterbium(III) sulfate.

Properties

IUPAC Name |

sulfuric acid;ytterbium | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3H2O4S.2Yb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLSAVKCEHVNUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Yb].[Yb] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6O12S3Yb2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

640.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Methodological Advancements for Ytterbium Iii Sulfate

Advanced Synthetic Routes for Ytterbium(III) Sulfate (B86663) Materials

The synthesis of ytterbium(III) sulfate has evolved to include sophisticated methods that allow for precise control over the material's properties. These advanced routes are critical for producing high-purity materials required for specialized applications.

Controlled Precipitation and Crystallization Techniques

Controlled precipitation is a cornerstone of ytterbium(III) sulfate synthesis, allowing for the separation of the desired product from a solution. The solubility of ytterbium(III) sulfate notably decreases as the temperature rises, a property that can be exploited during crystallization. wikipedia.org

Research has shown that ytterbium(II) sulfate, which is slightly soluble, can be precipitated from aqueous/non-aqueous media, a key step in separating ytterbium from other trivalent rare earth ions whose sulfates are more soluble. tennessee.edu For instance, after the reduction of Yb(III) to Yb(II), precipitation with a sulfate source like tetramethylammonium (B1211777) sulfate can be employed. tennessee.edu The efficiency of this precipitation is influenced by factors such as the solvent system and the presence of other ions. tennessee.edu

Kinetic studies of precipitation processes, such as those for iron phosphate (B84403) dihydrate, reveal that phase transformations from amorphous to crystalline states can be described by models like the Johnson–Mehl–Avrami (JMA) dynamics model. mdpi.com This type of analysis, while not specific to ytterbium(III) sulfate in the provided text, highlights the methodologies that can be applied to understand and control its crystallization. The process often involves an induction period, the duration of which is temperature-dependent. mdpi.com

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are increasingly used for the synthesis of advanced materials, including those containing rare-earth elements. frontiersin.orgchemrxiv.org These techniques involve chemical reactions in a solvent (solvothermal) or water (hydrothermal) at temperatures above their boiling points within a sealed vessel, leading to high pressure that facilitates the reaction. frontiersin.orgchemrxiv.org

These methods are advantageous for producing a wide range of nanomaterials with controlled morphologies and particle sizes. frontiersin.orgresearchgate.net They are considered environmentally friendly and operate under relatively mild conditions (typically below 300°C). chemrxiv.orgresearchgate.net For instance, the hydrothermal method has been successfully employed to synthesize various nanomaterials, benefiting from its one-step process and the ability to regulate particle properties like size and shape. frontiersin.orgsemanticscholar.org

In the context of ytterbium compounds, a solvothermal method was used to prepare a new ytterbium(III) complex, (DMAH₂)₃[Yb(Pydc)₃]·4H₂O, under mild conditions. researchgate.net While this example is for a complex and not the simple sulfate, it demonstrates the applicability of solvothermal synthesis for ytterbium-based materials. The use of co-solvents and additives in these methods can further modify the surface properties and crystal morphology of the resulting materials. mdpi.com

Green Chemistry Principles in Ytterbium(III) Sulfate Production

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgunibo.it Key principles include atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product, and the reduction of derivatives to minimize waste. acs.org

In the synthesis of related compounds, such as bis(indolyl)methanes catalyzed by ytterbium(III) triflate, green chemistry approaches have been successfully applied. researchgate.net These include using water as a solvent, which allows for easy product isolation through precipitation, and employing recyclable catalysts. researchgate.net The use of inherently safer chemistry to prevent accidents is another crucial principle. acs.org

While direct examples of green chemistry applications in the production of ytterbium(III) sulfate are not detailed in the provided search results, the methodologies are transferable. For example, using water as a solvent and developing recyclable catalytic systems are strategies that align with green chemistry principles and could be applied to ytterbium(III) sulfate synthesis. researchgate.net The overarching goal is to create more sustainable and environmentally benign chemical manufacturing processes. uoc.gr

Preparation of Ytterbium(III) Sulfate Derivatives and Related Coordination Complexes

The synthesis of different forms of ytterbium(III) sulfate, such as its anhydrous and hydrated species, is crucial for various research and industrial applications.

Synthesis of Anhydrous Ytterbium(III) Sulfate Forms

Anhydrous ytterbium(III) sulfate, Yb₂(SO₄)₃, is a white crystalline solid that is highly soluble in water. ontosight.ai It can be prepared from its hydrated form by dehydration. The anhydrous form is noted for its stability under normal conditions but will decompose at high temperatures. ontosight.aiereztech.com Its synthesis requires careful handling due to its moisture sensitivity. ereztech.com

One method for preparing anhydrous ytterbium halides, a precursor for other ytterbium compounds, involves dehydration with thionyl chloride. google.com This approach ensures the complete removal of water, which can be critical for subsequent reactions. While not directly for the sulfate, this indicates a general strategy for producing anhydrous rare-earth salts.

| Property | Value |

| Molecular Formula | Yb₂(SO₄)₃ |

| Molecular Weight | 634.26 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 900°C (decomposes) |

| Sensitivity | Moisture sensitive |

| Data sourced from Ereztech ereztech.com |

Synthesis of Hydrated Ytterbium(III) Sulfate Species (e.g., Octahydrate)

Ytterbium(III) sulfate octahydrate, Yb₂(SO₄)₃·8H₂O, is a common hydrated form. wikipedia.orgereztech.com It appears as colorless crystals and is soluble in water. wikipedia.orgamericanelements.com The octahydrate is a moderately water and acid-soluble source of ytterbium. americanelements.com

The synthesis of hydrated rare-earth compounds is often more straightforward and cost-effective than their anhydrous counterparts because the starting materials, typically oxides, can be dissolved in an aqueous acid solution. tennessee.edutennessee.edu For example, ytterbium(III) triflate, a related salt, is prepared by reacting ytterbium(III) oxide with aqueous triflic acid. tennessee.edu A similar principle applies to the synthesis of ytterbium(III) sulfate octahydrate, where ytterbium oxide can be reacted with sulfuric acid. tennessee.eduustb.edu.cn

| Property | Value |

| Molecular Formula | Yb₂(SO₄)₃·8H₂O |

| Molecular Weight | 778.39 g/mol |

| Appearance | White crystals or powder |

| CAS Number | 10034-98-7 |

| Data sourced from multiple suppliers wikipedia.orgereztech.comamericanelements.comstrem.comnih.gov |

Preparation of Nanoscale and Submicron Ytterbium(III) sulfate Particles

The preparation of nanoscale and submicron Ytterbium(III) sulfate particles can be approached through various wet chemical methods, which are known for their ability to control particle size and morphology. Techniques such as hydrothermal synthesis and sol-gel methods, which have been successfully employed for producing other ytterbium-based nanomaterials like silicates and oxides, are promising for the synthesis of Ytterbium(III) sulfate nanoparticles. mdpi.comnih.govnih.goviucr.org

Hydrothermal Synthesis: This method involves the crystallization of substances from high-temperature aqueous solutions at high vapor pressures. For Ytterbium(III) sulfate, a potential hydrothermal route would involve the reaction of a soluble ytterbium salt (e.g., ytterbium(III) chloride or nitrate) with a sulfate source (e.g., sulfuric acid or a soluble sulfate salt) in a sealed autoclave reactor. The temperature, pressure, and reaction time are critical parameters that can be tuned to control the nucleation and growth of Ytterbium(III) sulfate nanocrystals. Studies on the speciation of Yb(III) in sulfate-bearing hydrothermal fluids have shown that the coordination environment of ytterbium is highly dependent on temperature, which in turn would influence the final product characteristics. researchgate.net

Sol-Gel Synthesis: The sol-gel process offers a versatile route to produce homogeneous, fine powders with excellent compositional control. ijirset.com A typical sol-gel synthesis of Ytterbium(III) sulfate might involve the hydrolysis and condensation of a ytterbium precursor (e.g., ytterbium alkoxide or an aqueous solution of a ytterbium salt) in the presence of a sulfate source. A chelating agent, such as citric acid, can be used to form stable metal-citrate complexes, facilitating a more controlled formation of the gel network upon heating and subsequent drying. ijirset.com Calcination of the resulting xerogel at appropriate temperatures would then lead to the formation of crystalline Ytterbium(III) sulfate nanoparticles. iucr.org

Characterization Techniques for Ytterbium(III) sulfate Materials

A comprehensive characterization of Ytterbium(III) sulfate materials is essential to understand their physical and chemical properties. This involves a combination of spectroscopic, structural, thermal, and morphological analysis techniques.

Spectroscopic Analysis (e.g., Fourier-Transform Infrared Spectroscopy, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for identifying the functional groups and probing the molecular structure of Ytterbium(III) sulfate. labmanager.commt.com

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of Ytterbium(III) sulfate is expected to show characteristic absorption bands corresponding to the sulfate group (SO₄²⁻). The symmetry of the sulfate ion determines the number and position of these bands. In its free, tetrahedral (Td) symmetry, the sulfate ion exhibits two infrared active modes. However, upon coordination to the Yb³⁺ ion, the symmetry is lowered, leading to the splitting of degenerate modes and the appearance of new bands. For instance, the vibrational modes of the sulfate group in various metal sulfates are well-documented and can serve as a reference. researchgate.netresearchgate.net The presence of water of hydration would also be evident from broad absorption bands in the O-H stretching region (around 3400 cm⁻¹) and H-O-H bending region (around 1630 cm⁻¹).

Structural Elucidation Methods (e.g., X-ray Diffraction)

X-ray Diffraction (XRD): XRD is the primary technique for determining the crystal structure and phase purity of Ytterbium(III) sulfate. Studies have shown that anhydrous Ytterbium(III) sulfate, Yb₂(SO₄)₃, can exist in different polymorphic forms. One common form crystallizes in the orthorhombic crystal system with the space group Pbcn. Another noncentrosymmetric trigonal polymorphic modification with the space group R3c has also been reported. mdpi.com The analysis of the XRD pattern allows for the determination of lattice parameters, unit cell volume, and crystallite size, which is particularly important for nanomaterials.

X-ray absorption spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS), provides detailed information about the local coordination environment of the ytterbium ions. Studies on Yb₂(SO₄)₃ solutions at elevated temperatures have revealed the coordination numbers and bond lengths of Yb-O and Yb-S, indicating the formation of inner-sphere sulfate complexes. researchgate.net

Table 1: Crystallographic Data for Ytterbium(III) Sulfate and Related Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| Yb₂(SO₄)₃ | Orthorhombic | Pbcn | mdpi.com |

| Yb₂(SO₄)₃ | Trigonal | R3c | mdpi.com |

| Eu₂(SO₄)₃ | Monoclinic | C2/c | mdpi.com |

This table presents known crystal structures for Ytterbium(III) sulfate and other rare-earth sulfates for comparative purposes.

Thermal Analysis Techniques (e.g., Differential Thermal Analysis, Thermogravimetric Analysis)

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): These techniques are used to study the thermal stability and decomposition behavior of Ytterbium(III) sulfate. For the hydrated form, Yb₂(SO₄)₃·8H₂O, TGA would show distinct mass loss steps corresponding to the dehydration process, followed by the decomposition of the anhydrous sulfate at higher temperatures. wikipedia.org The thermal decomposition of rare-earth sulfates typically proceeds through the formation of an oxysulfate intermediate before yielding the final oxide product. researchgate.net DTA provides information about the endothermic or exothermic nature of these transitions. The reversible hydration and dehydration of Yb₂(SO₄)₃·xH₂O have been studied, indicating its potential for thermochemical heat storage. researchgate.net

Table 2: Thermal Decomposition Data for Rare-Earth Oxalates (as a proxy for thermal behavior)

| Compound | Decomposition Product | Reference |

|---|---|---|

| Ytterbium(III) oxalate (B1200264) pentahydrate | Ytterbium(III) oxide | wikipedia.org |

This table shows the final decomposition products of rare-earth oxalates, which, like sulfates, are precursors to oxides upon thermal decomposition.

Morphological and Microstructural Characterization (e.g., Electron Microscopy)

Theoretical and Computational Studies of Ytterbium Iii Sulfate and Ytterbium Iii Complexes

Electronic Structure Investigations of Ytterbium(III) Systems

The electronic configuration of the Yb³⁺ ion is [Xe]4f¹³, leaving a single electron hole in the 4f shell. This seemingly simple configuration gives rise to a complex electronic structure dominated by strong relativistic and electron correlation effects.

The properties of lanthanide(III) ions are heavily influenced by relativistic effects and strong spin-orbit coupling, which are more pronounced in heavier elements. acs.org For the Yb³⁺ ion, the interaction between the spin and orbital angular momenta of the 4f electrons is a dominant factor in determining its electronic energy levels. acs.orgchemrxiv.org This spin-orbit coupling splits the free-ion ²F term into two distinct manifolds: a ground state manifold designated as ²F₇/₂ and an excited state manifold, ²F₅/₂. researchgate.net The energy separation between these two manifolds is substantial, on the order of 10,000 cm⁻¹. spectroscopyonline.com This large separation is a direct consequence of the strong spin-orbit interaction and is fundamental to the characteristic near-infrared (NIR) absorption and emission properties of Yb(III) compounds. researchgate.netdenison.edu

While spin-orbit coupling dictates the broad energy separation of the Yb³⁺ manifolds, the local environment around the ion introduces further splitting. When the Yb³⁺ ion is incorporated into a crystal lattice or a coordination complex, the 4f orbitals, though well-shielded by outer 5s and 5p electrons, experience an electrostatic field generated by the surrounding ligands. This is described by Ligand Field Theory (LFT) and Crystal Field Theory (CFT). wikipedia.orguni-siegen.de

The ligand field lifts the degeneracy of the spin-orbit manifolds, splitting the ground ²F₇/₂ manifold into four Kramers doublets and the excited ²F₅/₂ manifold into three Kramers doublets. acs.orgresearchgate.net These resulting energy levels are often referred to as microstates or mJ levels. acs.orgchemrxiv.org The magnitude and pattern of this splitting are highly sensitive to the coordination geometry and the nature of the ligands. acs.org For instance, the splitting pattern in an octahedral field will differ significantly from that in a tetrahedral or lower-symmetry environment. uni-siegen.de Consequently, the analysis of ligand-field splitting provides a powerful tool for deducing the structure of Yb(III) complexes in solution and in the solid state. acs.orgresearchgate.net The strength of the crystal field, often quantified by the parameter Nv, influences spectroscopic properties such as the nephelauxetic effect, which describes the apparent reduction of spin-orbit interaction in a complex compared to the free ion. researchgate.net

To achieve a quantitative understanding of the electronic energy levels, researchers employ sophisticated ab initio computational methods. Among the most powerful of these is the Complete Active Space Self-Consistent Field (CASSCF) method. acs.org This multireference approach is well-suited for systems with strong electron correlation effects, such as the partially filled 4f shell of lanthanides. rsc.org

CASSCF calculations, often followed by second-order perturbation theory (CASPT2) to account for dynamic electron correlation, can accurately predict the energies of the microstates within the ²F₇/₂ and ²F₅/₂ manifolds. denison.edunih.gov For Yb(III) systems, it is crucial that these calculations incorporate relativistic effects, typically through methods like the Douglas-Kroll-Hess (DKH) Hamiltonian. chemrxiv.orgchemrxiv.org By performing CASSCF calculations on modeled structures, theoretical energy levels can be obtained and compared directly with experimental data from absorption and luminescence spectroscopy. acs.org This comparison allows for the validation of theoretical models and the confident assignment of experimental spectra, ultimately providing a detailed picture of the electronic structure. acs.orgchemrxiv.org For example, CASSCF calculations on a trigonal planar Yb(III) complex predicted an almost pure ground state of 99.93% mJ = |±7/2⟩, which was in good agreement with experimental EPR data. nih.gov

| Method | Application | Key Findings |

| Relativistic Hamiltonians | Inclusion of relativistic effects in electronic structure calculations. | Essential for accurately describing the large spin-orbit coupling that splits the ²F term into ²F₇/₂ and ²F₅/₂ manifolds. researchgate.net |

| Ligand Field Theory (LFT) | Explaining the splitting of f-orbital degeneracy due to coordinating ligands. | The coordination environment splits the primary manifolds into multiple microstates, the pattern of which reveals structural information. acs.org |

| CASSCF/CASPT2 | High-level ab initio calculation of electronic energy levels and wavefunctions. | Provides quantitative prediction of microstate energies and confirms the "atom-like" 4f character of orbitals involved in NIR transitions. acs.orgdenison.edu |

Spectroscopic Property Modeling and Prediction

Computational chemistry provides indispensable tools for modeling and predicting the spectroscopic properties of Yb(III) compounds, offering insights that complement and guide experimental work.

The characteristic near-infrared optical spectra of Yb(III) compounds arise from f-f transitions between the ligand-field levels of the ²F₇/₂ ground manifold and the ²F₅/₂ excited manifold. researchgate.netresearchgate.net Theoretical methods can predict the energies and intensities of these transitions. One effective approach is the spin–orbit crystal field (SOCF) method, an atomic-level perturbative calculation. rsc.orgnih.govrsc.org The SOCF method models the linear absorption and emission by fitting calculated transition energies and oscillator strengths to experimental spectra. rsc.orgbohrium.com This allows for the investigation of how the crystal field environment, dictated by the coordinating ligands, influences the optical properties. rsc.orgbohrium.com

By combining density functional theory (DFT) for geometry optimization with multireference methods like CASSCF, researchers can calculate absorption and emission spectra from first principles. acs.org These calculations can reproduce experimental spectra with high fidelity, enabling the assignment of specific spectral features to electronic transitions between calculated microstates. acs.orgdenison.edu Such predictive power is instrumental in understanding how modifications to a ligand's structure can tune the spectroscopic properties of an Yb(III) complex. nih.gov

A particularly interesting phenomenon observed in certain Yb(III) complexes is the presence of ultranarrow absorption linewidths, even in solution at room temperature. denison.edu For example, the complex (thiolfan)YbCl(THF) exhibits an extraordinarily narrow absorption linewidth of just 0.625 ± 0.006 meV. denison.edu Such narrow lines are highly desirable for applications in quantum information science. rsc.orgnih.gov

Theoretical studies have been crucial in elucidating the mechanisms behind these ultranarrow linewidths. rsc.orgnih.gov Two key factors have been identified through computational modeling. First, the 4f orbitals involved in the transition are highly "atom-like," meaning they are well-shielded from the environment and retain much of their atomic character. denison.edursc.orgnih.gov When the crystal field is highly anisotropic, it can lead to ground and excited states that are well-separated in energy and composed of orbitals that are spatially very similar. rsc.orgnih.gov This high degree of similarity between the orbitals involved in the optical transition contributes to the narrowness of the spectral line. rsc.orgbohrium.com

Second, theoretical analyses have revealed that highly correlated fluctuations in the ground and excited state energies can significantly suppress inhomogeneous line-broadening, which is a major contributor to linewidth in condensed phases. rsc.orgbohrium.com The rigidity of the ligand framework, such as the ferrocene backbone in (thiolfan)YbCl(THF), is hypothesized to minimize this inhomogeneous broadening. denison.edu Computational methods like SOCF can be used to screen for these properties, providing a low-cost method to guide the design of new Yb(III) complexes with optimized optical features for quantum technologies. rsc.orgnih.gov

| Complex | Linewidth (meV) | Key Theoretical Insight |

| (thiolfan)YbCl(THF) | 0.625 | Rigid ligand backbone and anisotropic crystal field minimize inhomogeneous broadening and promote "atom-like" transitions. denison.edursc.org |

| Yb(trensal) | 4.6 | Broader linewidth suggests a more mixed and "molecular" electronic structure compared to (thiolfan)YbCl(THF). denison.edu |

| Yb³⁺ doped crystals (at 4K) | 3.6 | Linewidth is broader than the molecular complex due to inhomogeneous crystal environments and phonon coupling. denison.edu |

Correlated Excited-Ground Energy Fluctuations and Inhomogeneous Line-Broadening Suppression

In the spectroscopic analysis of Ytterbium(III) complexes, the width of spectral lines is a critical parameter, influenced by both homogeneous and inhomogeneous broadening mechanisms. Homogeneous broadening affects all ions in a sample uniformly, arising from factors like the natural lifetime of the excited state. In contrast, inhomogeneous broadening results from variations in the local environment of each Yb³⁺ ion. researchgate.net In a solid-state material or solution, slight differences in the crystal lattice, solvent coordination, or the presence of defects mean that each ion experiences a slightly different local field. This variation leads to a distribution of transition energies, resulting in a broadened spectral line that is a superposition of many narrower, homogeneously broadened lines. researchgate.net

Theoretical studies on lanthanide ions, including Ytterbium(III), investigate the fundamental origins of this broadening. The electron-phonon coupling strength, which influences temperature-dependent line broadening, has been observed to be significant for Ytterbium(III). aps.org This coupling contributes to the broadening of the 4f transitions. aps.org

A key area of computational research is the concept of correlated energy fluctuations between the ground and excited electronic states. The energy levels of the 4f electrons in Yb³⁺ are sensitive to the ion's immediate surroundings. Fluctuations in this environment—such as vibrations of the coordinating sulfate (B86663) ions and solvent molecules—will cause the energies of both the ground and excited states to shift. If a local environmental fluctuation perturbs the ground state energy and the excited state energy in a similar manner and magnitude, these fluctuations are considered correlated.

Thermodynamic and Kinetic Modeling of Ytterbium(III) Interactions in Solution

The separation and purification of Ytterbium(III) from aqueous solutions, particularly those containing sulfate ions, is a critical process in hydrometallurgy. Thermodynamic and kinetic modeling provides a quantitative framework for understanding and optimizing these separation processes, which are typically conducted via solvent extraction. Such models are essential for designing efficient industrial-scale operations by predicting the behavior of Yb(III) under various conditions.

Determination of Equilibrium Constants and Thermodynamic Parameters for Extraction Processes

Solvent extraction of Ytterbium(III) involves the transfer of the Yb³⁺ ion from an aqueous phase to an immiscible organic phase containing an extractant. The efficiency of this transfer at equilibrium is described by the extraction equilibrium constant (Kex). By studying the extraction process at different temperatures, key thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined. These parameters reveal whether an extraction process is spontaneous, and whether it is driven by enthalpy or entropy changes.

For instance, studies on the extraction of Ytterbium(III) from various media using organophosphorus extractants have been conducted to determine these values. The distribution ratios of Yb(III) are measured as a function of factors like solution pH and extractant concentration to establish the stoichiometry of the extracted complex and calculate the equilibrium constant. mdpi.com

Table 1: Thermodynamic Parameters for Ytterbium(III) Extraction

| System/Extractant | ΔH (kJ/mol) | ΔG (kJ/mol) | ΔS (J/mol·K) |

|---|

This interactive table will be populated with specific data as it becomes available in research literature.

Kinetic Studies of Mass Transfer and Reaction Rates in Liquid-Liquid Systems

While thermodynamics predicts the equilibrium state of an extraction, kinetics describes the rate at which this equilibrium is approached. Kinetic studies are crucial for determining the required contact time and size of industrial mixers and settlers. The extraction of Ytterbium(III) from a sulfate medium using the extractant Cyanex 923 in heptane has been investigated using a constant interfacial cell with laminar flow. researchgate.net

This research aimed to identify the extraction regime and rate-determining steps. It was found that the extraction rate of Yb(III) is linearly dependent on the stirring speed and the specific interfacial area. researchgate.net This, combined with a low calculated activation energy, suggests that the process is controlled by diffusion. researchgate.net The rate-limiting step is likely the mass transfer of species through the interfacial film between the aqueous and organic phases. researchgate.netscispace.com The liquid-liquid interface is considered the most probable reaction zone due to the high interfacial activity and low aqueous solubility of the extractant. researchgate.net

Table 2: Activation Parameters for Ytterbium(III) Extraction from Sulfate Medium with Cyanex 923

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 9.56 kJ/mol |

| Activation Enthalpy (ΔH±) | 7.05 kJ/mol |

| Activation Entropy (ΔS±₂₉₈) | -0.31 kJ/mol·K |

Data sourced from a kinetic study of Ytterbium(III) extraction. researchgate.net

Modeling of Complexation Mechanisms and Species Formation in Aqueous and Organic Phases

Understanding the chemical species formed during extraction is fundamental to building an accurate model of the process. In the aqueous phase, Ytterbium(III) can form complexes with sulfate ions (SO₄²⁻). In the organic phase, it forms a complex with the extractant molecules. The stoichiometry of this extracted complex is a key parameter in any model.

The "slope analysis" method is a common experimental technique used to determine this stoichiometry. By varying the concentration of the extractant and the Yb³⁺ ions and measuring the resulting distribution coefficient, the number of extractant molecules associated with each metal ion can be determined. mdpi.com For example, in the extraction of Ytterbium(III) with 2-ethylhexyl phosphoric acid mono-2-ethylhexyl ester (HEHEHP), the principle of extraction is based on cation exchange, where protons on the extractant are exchanged for Yb³⁺ ions. mdpi.com Infrared spectroscopy can further confirm the complexation mechanism by showing shifts in the characteristic vibrational frequencies of the extractant's functional groups (e.g., P=O and P-OH) upon binding to Ytterbium(III). mdpi.com

Modeling efforts often use computer programs to analyze extraction data, taking into account the complexation of Yb(III) in the aqueous phase and assuming a set of possible species in the organic phase. By adjusting the formation constants of these species in an iterative, non-linear least-squares procedure, the best fit to the experimental data can be found, revealing the most probable extracted species and their stability. researchgate.net

Advanced Applications of Ytterbium Iii Sulfate in Materials Science and Engineering

Optical and Photonic Materials Development

Ytterbium(III) sulfate (B86663) serves as a critical precursor and active component in the development of advanced optical and photonic materials. The unique electronic structure of the Ytterbium(III) ion (Yb³⁺) imparts valuable optical properties that are harnessed in a variety of high-technology applications, from solid-state lasers to emerging quantum systems.

Ytterbium(III)sulfate as a Precursor for Doped Laser Materials (e.g., Yb-doped garnets)

Ytterbium(III) sulfate is an essential starting material for the synthesis of ytterbium-doped garnet crystals, which are among the most promising active media for high-power, diode-pumped solid-state lasers. crystaltech.sk The most prominent example is Ytterbium-doped Yttrium Aluminum Garnet (Yb:YAG), prized for its excellent thermal, mechanical, and optical properties. crystaltech.sk

In the synthesis of these laser materials, a soluble ytterbium salt is required to introduce Yb³⁺ ions into the garnet host lattice. Ytterbium(III) sulfate can be used in various synthesis techniques, such as co-precipitation or sol-gel methods. researchgate.netresearchgate.net In a typical co-precipitation process, aqueous solutions of yttrium, aluminum, and ytterbium salts (including nitrates or sulfates) are mixed in precise stoichiometric ratios and precipitated to form a homogenous precursor powder. researchgate.net This precursor is then subjected to high-temperature calcination and sintering to form the final crystalline Yb:YAG ceramic or single crystal. rsc.org The Yb³⁺ ions substitute for Y³⁺ ions in the YAG crystal lattice, creating the active sites responsible for laser action.

The key advantages of Yb:YAG that make it a superior laser gain medium include:

A wide absorption bandwidth: This feature reduces the thermal management requirements for the diode lasers used for pumping. crystaltech.sk

High quantum efficiency: Yb:YAG efficiently converts absorbed pump photons into emitted laser photons.

A simple electronic structure: The Yb³⁺ ion has only two relevant electronic manifolds (²F₇/₂ ground state and ²F₅/₂ excited state), which minimizes parasitic effects like excited-state absorption and up-conversion.

Long upper-state lifetime: This allows for effective energy storage, which is beneficial for generating high-energy pulses.

These properties have led to the widespread use of Yb:YAG in industrial applications like metal cutting and welding. crystaltech.sk

Table 1: Key Properties of Yb:YAG Laser Crystals

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Yb³⁺: Y₃Al₅O₁₂ | crystaltech.sk |

| Crystal Structure | Cubic | crystaltech.sk |

| Pumping Wavelength | 940 nm | crystaltech.sk |

| Laser Wavelength | 1030 nm | crystaltech.sk |

| Mohs Hardness | 8.5 | crystaltech.sk |

| Thermal Conductivity | 0.14 W cm⁻¹ K⁻¹ | crystaltech.sk |

Development of Quantum-Enabled Technologies Utilizing Yb(III) Optical Properties

The distinct optical properties of the Ytterbium(III) ion are pivotal in the advancement of quantum technologies, particularly in the field of quantum computing. aip.orgiastate.edu Trapped ytterbium ions are a leading platform for building quantum computers. aip.orgiastate.edu In these systems, individual Yb³⁺ ions function as qubits, the fundamental units of quantum information. aip.orgquantinuum.com

The preference for ytterbium in this application stems from several key characteristics:

Hydrogen-like Electronic Structure: Singly ionized ytterbium (Yb⁺) has a simple electronic structure that allows for stable, well-defined energy levels to encode qubit states (0 and 1). stackexchange.com Specifically, the valence electron in the outermost S shell of the ¹⁷¹Yb⁺ isotope is used to encode the qubit states. aip.orgiastate.edu

Convenient Transition Wavelengths: The optical transitions required for laser cooling, initializing, and manipulating the ytterbium ion qubits are at accessible laser wavelengths. stackexchange.com

Long Coherence Times: Ytterbium ion qubits can maintain their quantum state for extended periods, which is crucial for performing complex quantum calculations with low error rates. quantinuum.com

Quantum computers based on trapped ytterbium ions, such as those developed by companies like IonQ and Quantinuum, utilize electric fields to confine the ions. aip.orgquantinuum.com Lasers are then used to cool the ions and perform quantum gate operations by precisely manipulating their electronic states. iastate.edu This technology promises to revolutionize fields like materials science, drug discovery, and cryptography. rsc.org

Applications in Fiber Optics and Advanced Laser Systems

Ytterbium(III) ions, derived from precursors like Ytterbium(III) sulfate, are the core component in the gain medium of high-power fiber lasers. aip.org These lasers have become indispensable tools in a wide range of fields due to their efficiency, reliability, and excellent beam quality. stanfordmaterials.comcoherent.com

In a fiber laser, the ytterbium ions are incorporated into the core of an optical fiber. thorlabs.com This doped fiber is then "pumped" with light from high-power laser diodes. thorlabs.com The Yb³⁺ ions absorb the pump light and are excited to a higher energy level. They then release this energy as laser light at a longer wavelength, typically between 1030 and 1070 nm. coherent.com

The main advantages and applications of Yb-doped fiber lasers include:

High Power and Efficiency: The fiber geometry allows for efficient heat dissipation, enabling the generation of very high output powers. coherent.com

Excellent Beam Quality: The light is generated and guided within the fiber core, resulting in a near-perfect, focused beam. stanfordmaterials.com

Robustness and Reliability: Fiber lasers are compact and alignment-free, making them suitable for demanding industrial environments. coherent.com

Ultrafast Pulse Generation: Yb-doped fibers can be mode-locked to produce extremely short pulses of light (femtoseconds), which are critical for precision materials processing and advanced scientific research like neuroscience. coherent.com

Table 2: Applications of Ytterbium-Doped Fiber Lasers

| Application Area | Specific Use | Reference |

|---|---|---|

| Materials Processing | Cutting, welding, engraving of metals, plastics, and ceramics | stanfordmaterials.comcoherent.com |

| Medical Devices | Manufacturing of stents and other precision components | coherent.com |

| Scientific Research | Fluorescence microscopy, flow cytometry, neuroscience | stanfordmaterials.comcoherent.com |

| Remote Sensing | LiDAR for 3D mapping and environmental monitoring | stanfordmaterials.com |

Catalysis and Chemical Transformations

The Ytterbium(III) ion (Yb³⁺), supplied by salts such as Ytterbium(III) sulfate, functions as a potent Lewis acid catalyst in various chemical reactions. Its utility spans both large-scale industrial processes and specialized organic synthesis.

Ytterbium(III)sulfate in Heterogeneous Catalysis (e.g., petroleum and environmental protection)

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Ytterbium-based catalysts are being explored for applications in environmental protection and energy conversion. For instance, ytterbium has been shown to act as a promoter for nickel-based catalysts used in the dry reforming of biogas. researchgate.net This process converts methane (CH₄) and carbon dioxide (CO₂)—two potent greenhouse gases—into synthesis gas (syngas), a valuable chemical feedstock. researchgate.net The addition of ytterbium to the catalyst formulation can enhance its activity and stability. researchgate.net

While specific large-scale use of Ytterbium(III) sulfate in the petroleum industry is not widely documented in readily available literature, the fundamental principles of catalysis suggest its potential. Catalysts are crucial in petroleum refining for processes like catalytic cracking, hydrocracking, and reforming, which convert crude oil into valuable fuels. mdpi.com The Lewis acidic nature of the Yb³⁺ ion could be leveraged to facilitate the breaking of carbon-carbon bonds in large hydrocarbon molecules. mdpi.com Heterogeneous catalysis is a cornerstone of environmental protection, offering pathways to mitigate pollution from gaseous, liquid, and solid waste. the-innovation.org

Ytterbium(III)-Catalyzed Organic Synthesis (e.g., Bis(indolyl)methanes)

Ytterbium(III) salts are highly effective Lewis acid catalysts for a variety of organic transformations, including the synthesis of complex heterocyclic compounds. researchgate.net A prominent example is the synthesis of bis(indolyl)methanes (BIMs). researchgate.net BIMs are an important class of molecules with significant biological and pharmacological properties. nih.gov

The synthesis typically involves the reaction of an indole with an aldehyde or ketone. nih.govresearchgate.net The Ytterbium(III) catalyst, often in the form of Ytterbium(III) triflate (Yb(OTf)₃), which shares the same active Yb³⁺ ion as the sulfate, efficiently promotes this reaction. researchgate.netrsc.org The reaction proceeds via an acid-catalyzed electrophilic substitution mechanism. benthamscience.com

The catalytic cycle can be described as follows:

The Lewis acidic Yb³⁺ ion activates the carbonyl group of the aldehyde or ketone, making it more electrophilic.

An indole molecule attacks the activated carbonyl carbon.

A subsequent dehydration step, facilitated by the catalyst, forms an intermediate.

A second indole molecule attacks this intermediate, leading to the final bis(indolyl)methane product.

The use of ytterbium catalysts offers several advantages, including high yields, mild reaction conditions, and the potential for catalyst recovery and reuse, aligning with the principles of green chemistry. researchgate.net

Table of Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| Ytterbium(III) sulfate | Yb₂(SO₄)₃ |

| Ytterbium-doped Yttrium Aluminum Garnet | Yb:Y₃Al₅O₁₂ |

| Ytterbium(III) triflate | Yb(OTf)₃ / Yb(CF₃SO₃)₃ |

| Bis(indolyl)methane | C₁₇H₁₄N₂ (example) |

| Indole | C₈H₇N |

| Methane | CH₄ |

Role of Ytterbium(III) as a Lewis Acid Catalyst in Aqueous and Organic Media

The Ytterbium(III) ion (Yb³⁺) is recognized as a hard Lewis acid, a characteristic that makes its compounds effective catalysts in a variety of organic reactions. thieme-connect.com Among the lanthanides, Yb³⁺ is one of the smallest and thus one of the hardest acids in the series, making it particularly effective at coordinating with hard bases like oxygen. thieme-connect.com While Ytterbium(III) sulfate is the subject of this article, much of the documented research focuses on Ytterbium(III) trifluoromethanesulfonate, commonly known as ytterbium triflate [Yb(OTf)₃]. thieme-connect.comresearchgate.netbenthamdirect.comingentaconnect.com This salt is noted for its high catalytic activity, stability, and water tolerance, properties that are largely attributable to the Yb³⁺ cation. researchgate.netbenthamdirect.com

Ytterbium(III)-based catalysts are versatile and can be employed in both organic solvents and aqueous conditions. benthamdirect.comingentaconnect.com This water tolerance is a significant advantage over many traditional Lewis acids, which readily decompose in the presence of moisture. The catalyst can often be recovered and reused without a significant loss of activity. thieme-connect.combenthamdirect.com Typically, only a small molar percentage (less than 10 mol%) of the ytterbium catalyst is needed to facilitate organic transformations. researchgate.netbenthamdirect.com

The catalytic activity of Ytterbium(III) spans a wide range of important organic reactions. These include, but are not limited to, aldol, Michael, Mannich, and Friedel-Crafts reactions, as well as Diels-Alder cycloadditions. researchgate.netbenthamdirect.comingentaconnect.comresearchgate.net Its effectiveness has been demonstrated in the synthesis of various heterocyclic compounds, which are important structural motifs in biologically active molecules. thieme-connect.comresearchgate.net

Table 1: Selected Organic Reactions Catalyzed by Ytterbium(III) Triflates

| Reaction Type | Description | Typical Products | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Acylation of aromatic compounds. | Aryl ketones | researchgate.net |

| Diels-Alder Reaction | A cycloaddition reaction between a conjugated diene and a dienophile. | Tetrahydropyridine or tetrahydroquinoline derivatives | researchgate.net |

| Mannich Reaction | Aminoalkylation of an acidic proton located alpha to a carbonyl functional group. | β-amino carbonyl compounds | researchgate.netbenthamdirect.com |

| Michael Addition | Nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. | β-aryl-β-mercapto ketones | researchgate.net |

| Aziridine Synthesis | Coupling of an ethyl diazoester with imines. | Aziridines | thieme-connect.com |

Separation Science and Hydrometallurgy

Hydrometallurgy is a primary method for the processing and recovery of rare earth elements (REEs), including ytterbium. mdpi.comeurare.org This field focuses on aqueous-based processes such as leaching, solvent extraction, and precipitation to separate and purify these valuable elements from ores and secondary sources. eurare.orgresearchgate.net

The extraction of REEs from sulfate media is a critical step in many hydrometallurgical flowsheets. 911metallurgist.comresearchgate.net After leaching the source material with sulfuric acid, the resulting solution contains a mixture of REEs and other metals. researchgate.netmdpi.com Solvent extraction (SX) is a widely employed and effective technique for separating and concentrating individual REEs from these complex aqueous solutions. eurare.orgresearchgate.netusask.ca The process involves mixing the aqueous REE-containing solution with an immiscible organic solvent that contains an extractant. eurare.org This extractant selectively binds with the REE ions, transferring them to the organic phase.

The presence of sulfate ions in the aqueous solution can influence the extraction process, as sulfate can form complexes with REE ions. researchgate.net The choice of extractant is crucial for achieving efficient and selective separation. Amines, for instance, have shown potential as extractants for trivalent rare-earth elements from acidic sulfate solutions. 911metallurgist.com Chelating agents can also be added to the aqueous phase to improve separation factors between adjacent REEs. osti.gov

Research in separation science is continuously focused on developing more efficient and selective extractants for REE separation. Commercially used extractants include organophosphorus acids like D2EHPA (Di-(2-ethylhexyl) phosphoric acid) and PC-88A, as well as solvating extractants like tributyl phosphate (B84403) (TBP) and neutral extractants like Cyanex 923. researchgate.netresearchgate.net

Recent developments have introduced novel extractants with improved selectivity for heavy rare earth elements (HREEs) like ytterbium. For example, CYANEX® 572 has been investigated and found to be particularly effective for the enrichment of thulium, ytterbium, and lutetium. researchgate.netresearchgate.net Another area of innovation involves deep eutectic solvents (DES), which are being explored as greener and more efficient alternatives to traditional organic solvents for the dissolution and separation of REEs. researchgate.net

Integrated separation systems aim to streamline the recovery process. researchgate.net These systems combine multiple hydrometallurgical steps, such as leaching and solvent extraction, into a continuous process to improve efficiency and reduce waste. researchgate.net For instance, a process might involve leaching an ore with a chloride-based lixiviant, followed by a series of solvent extraction circuits designed to separate light, medium, and heavy REE fractions before purifying individual elements. researchgate.net

Optimizing the recovery and purification of REEs is essential for economic viability and environmental sustainability. cmu.eduosti.gov This involves fine-tuning various parameters at each stage of the hydrometallurgical process.

During the leaching stage, parameters such as acid concentration, temperature, solid-to-liquid ratio, and leaching time are carefully controlled to maximize the dissolution of REEs while minimizing the co-extraction of impurities. mdpi.commdpi.com For example, studies on leaching from phosphogypsum found optimal conditions using 2 M H₂SO₄ at 60°C. mdpi.com

In the subsequent separation and purification steps, such as precipitation and solvent extraction, pH is a critical variable. researchgate.netentmme.org Selective precipitation can be used to remove major impurities like iron and aluminum by carefully adjusting the pH of the leach liquor. mdpi.comresearchgate.net For instance, iron can be precipitated as Fe(OH)₃ by raising the pH to around 3.5, while the REEs remain in solution. mdpi.comresearchgate.net Further optimization involves managing reagent consumption, recycling lixiviants, and implementing efficient solid-liquid separation techniques to minimize product loss and environmental impact. researchgate.netdrmgroup.com

Table 2: Common Extractants for Rare Earth Element Separation

| Extractant Name | Abbreviation | Type | Selectivity Notes | Reference |

|---|---|---|---|---|

| Di-(2-ethylhexyl) phosphoric acid | D2EHPA | Cationic Exchanger (Acidic) | Widely used commercially for various REEs. | researchgate.netmdpi.com |

| 2-ethylhexyl phosphonic acid mono-2-ethylhexyl ester | PC-88A / P507 | Cationic Exchanger (Acidic) | Commonly used in commercial REE separation. | researchgate.netresearchgate.net |

| Naphthenic acid | - | Carboxylic Acid | Effective extractant, separation factors can be improved with chelating agents. | osti.gov |

| Tributyl phosphate | TBP | Solvating | Effective under certain conditions. | eurare.orgresearchgate.net |

| CYANEX® 572 | - | Phosphinic/Phosphonic Acid Mixture | Shows high selectivity for heavy REEs, including Yb. | researchgate.net |

Energy Technologies and Advanced Functional Materials

Ytterbium(III) compounds are integral to the development of advanced functional materials for energy applications, notably in solar cells and fuel cells. kmu.edu.trnih.gov

Solar Cells: The integration of ytterbium-containing materials into solar cell architectures aims to enhance their efficiency by improving the utilization of the solar spectrum. optica.orgresearchgate.net One key strategy is "spectral conversion," which includes up-conversion (UC) and down-conversion (DC). optica.orgresearchgate.net

Down-conversion: In this process, a high-energy photon (e.g., UV/blue) is converted into two lower-energy photons. mdpi.com The Tb³⁺-Yb³⁺ ion pair is commonly used, where Tb³⁺ absorbs the high-energy photon and transfers part of the energy to two neighboring Yb³⁺ ions, each of which then emits a ~980 nm photon, an energy level well-suited for silicon solar cells. mdpi.com

Other Roles: Ytterbium oxide (Yb₂O₃) is also used as an antireflection coating to reduce light reflection from the solar cell surface and as a dopant in semiconductor materials to modify their electrical properties and improve charge carrier mobility. stanfordmaterials.com

Fuel Cells: In the field of solid oxide fuel cells (SOFCs), which are high-temperature energy conversion devices, ytterbium is a key dopant for electrolyte materials. nih.govresearchgate.net SOFCs rely on a solid oxide electrolyte that conducts oxygen ions at elevated temperatures. 20.210.105 Materials based on zirconium dioxide are commonly used as electrolytes. nih.gov

Co-doping scandia-stabilized zirconia (ScSZ) with ytterbia (Yb₂O₃) has been shown to improve both the ionic conductivity and the long-term stability of the electrolyte. nih.govresearchgate.net The addition of ytterbium helps to stabilize the desirable cubic crystal structure of the zirconia, suppressing phase transitions that can degrade conductivity and mechanical integrity over time. nih.gov For example, the composition (ZrO₂)₀.₉₀(Sc₂O₃)₀.₀₉(Yb₂O₃)₀.₀₁ has demonstrated excellent long-term conductivity stability, making it a promising material for practical SOFC applications. nih.gov The development of these advanced electrolytes is crucial for lowering the operating temperature of SOFCs, which would reduce costs and improve durability. researchgate.net

Table 3: Applications of Ytterbium(III) in Energy Technologies

| Technology | Application | Function of Ytterbium(III) | Result | Reference |

|---|---|---|---|---|

| Solar Cells | Up-conversion Layer | Acts as a sensitizer, absorbing NIR photons and transferring energy to an emitter (e.g., Er³⁺). | Converts unused NIR light to usable visible light, increasing efficiency. | optica.orgresearchgate.net |

| Solar Cells | Down-conversion Layer | Acts as an emitter, receiving energy from a sensitizer (e.g., Tb³⁺) to convert one UV/VIS photon into two NIR photons. | Increases quantum efficiency by generating more photons from high-energy light. | mdpi.com |

| Solar Cells | Dopant | Incorporated into semiconductor materials. | Tailors electrical characteristics and enhances charge carrier mobility. | stanfordmaterials.com |

| Solid Oxide Fuel Cells (SOFCs) | Electrolyte Dopant | Co-dopant in scandia-stabilized zirconia (e.g., 9Sc1YbSZ). | Enhances ionic conductivity and improves long-term phase stability. | nih.govresearchgate.net |

Role in Environmental Barrier Coatings Systems (e.g., Ytterbium Disilicate interactions with sulfates)

Environmental Barrier Coatings (EBCs) are critical for protecting silicon carbide-based ceramic matrix composites (CMCs) in the high-temperature, corrosive environments of gas turbine engines. korea.ac.kr Ytterbium silicates, specifically ytterbium disilicate (Yb₂Si₂O₇) and ytterbium monosilicate (Yb₂SiO₅), are leading candidates for these EBCs due to their high thermal stability and resistance to water vapor corrosion. korea.ac.kr While ytterbium(III) sulfate is not a primary component of the final coating, soluble ytterbium salts like ytterbium(III) nitrate pentahydrate can be used in precursor solutions to densify the coatings during manufacturing. korea.ac.kr

A significant challenge for EBCs is hot corrosion from molten salts, such as sodium sulfate (Na₂SO₄), which can be present in the engine environment. jim.org.cn Research into the interaction between ytterbium disilicate and molten sulfates is crucial for understanding the long-term durability of these coatings.

When a multi-layer EBC system of Yb₂SiO₅/Yb₂Si₂O₇/Si is exposed to a molten salt mixture of Na₂SO₄ and NaCl at high temperatures (e.g., 900°C), several reactions can occur. The molten salt can penetrate the top Yb₂SiO₅ layer and accumulate in the Yb₂Si₂O₇ interlayer. jim.org.cn The Yb₂Si₂O₇ phase has been observed to react with the molten salt to form an apatite phase, NaYb₉(SiO₄)₆O₂, and sodium silicate. jim.org.cn This reaction can also produce volatile species, which may reduce the service life of the coating. jim.org.cn

The table below summarizes the observed interactions in a Yb₂SiO₅/Yb₂Si₂O₇/Si EBC system when exposed to molten sulfate and chloride salts.

| Coating Layer | Interaction with Molten Na₂SO₄ + NaCl | Reaction Products | Impact on Coating |

| Ytterbium Monosilicate (Yb₂SiO₅) | Good stability, but penetrated by molten salt. | - | Allows ingress of corrosive agents to underlying layers. |

| Ytterbium Disilicate (Yb₂Si₂O₇) | Reacts with the molten salt. | Apatite phase (NaYb₉Si₆O₂₆), Sodium Silicate, Volatile species (Cl₂, SO₂) | Potential shortening of the coating's service life. |

| Silicon (Si) | Minimal interaction; remained largely intact. | - | Good resistance of the bond coat to this specific molten salt mixture. |

This table illustrates the chemical interactions and their potential consequences for the environmental barrier coating system when exposed to molten sulfates.

These findings highlight the importance of understanding the chemical stability of ytterbium silicate EBCs in the presence of sulfate-containing molten salts to predict their performance and develop more resilient coating systems.

Environmental and Industrial Considerations from a Research Perspective

Catalytic Applications in Environmental Protection and Remediation

Ytterbium-based catalysts, particularly salts like Ytterbium(III) trifluoromethanesulfonate which share catalytic properties with the sulfate (B86663), are recognized for their role as versatile and water-tolerant Lewis acids in organic synthesis. jim.org.cntandfonline.com Their application aligns with the principles of green chemistry, which is crucial for environmental protection. mdpi.com The high catalytic activity of ytterbium compounds allows for many organic transformations to proceed efficiently with less than 10 mol% of the catalyst, under mild reaction conditions, and often in aqueous media. tandfonline.com This reduces the need for volatile and hazardous organic solvents, thereby minimizing industrial waste.

The environmental benefit of these catalysts is significantly enhanced by their recyclability. jim.org.cnnasa.gov For instance, Ytterbium(III) triflate can be recovered from reaction mixtures and reused multiple times without a significant loss of catalytic activity. tandfonline.comnasa.gov This reusability not only makes the process more economical but also prevents the release of the rare earth metal into the environment, which is a key consideration for sustainable industrial processes. mdpi.com Research into heterogeneous catalysis emphasizes high efficiency and recyclability to minimize the generation of secondary pollutants and reduce disposal costs. mdpi.com

Research into Ytterbium(III) sulfate in Rare Earth Fertilizers

The use of rare earth elements (REEs) in agriculture, primarily as fertilizers to enhance crop productivity, has been a subject of research for several decades, particularly in China. nasa.gov However, these applications have largely focused on light REEs such as lanthanum and cerium. nasa.gov Research into the specific effects of ytterbium compounds on plant life is less extensive but points to complex interactions.

Studies have shown that the impact of REEs on plants can be dose-dependent, with potential for both beneficial and toxic effects. nasa.gov For example, some research has indicated that ytterbium oxide (Yb₂O₃) nanoparticles can inhibit root elongation in certain crop species. nasa.gov This suggests that the bioavailability and concentration of ytterbium in the soil are critical factors. The mobilization and release of REEs in soil are influenced by environmental conditions such as pH and the presence of organic matter. mdpi.com While the direct application of Ytterbium(III) sulfate as a fertilizer is not a widespread practice, ongoing research into the broader environmental toxicology and agricultural science of REEs is necessary to understand its potential role and establish safe concentration levels. nasa.gov

Interactions with Environmental Media in Materials Degradation Studies

In high-temperature industrial environments, such as gas turbine engines, materials are exposed to corrosive media, including molten salts. Sodium sulfate (Na₂SO₄) is a common component of these deposits, formed from impurities in fuel and air. mdpi.comtandfonline.com Research into the degradation of advanced ceramic materials often involves studying their interactions with such media. Ytterbium-containing materials, used as environmental and thermal barrier coatings (EBCs and TBCs), are a key focus of these studies. jim.org.cnmdpi.com

For instance, ytterbium silicates like Yb₂SiO₅ and Yb₂Si₂O₇ are used as EBCs to protect ceramic matrix composites. jim.org.cn Studies have shown that molten sodium sulfate can penetrate these coatings. The Yb₂Si₂O₇ phase, in particular, has been observed to react with the molten salt to form new crystalline phases, such as NaYb₉Si₆O₂₆. jim.org.cn This chemical reaction represents a degradation mechanism that can shorten the service life of the protective coating. jim.org.cn

Similarly, Ytterbium-stabilized zirconia (Yb-YSZ) is investigated for TBC applications and has shown improved resistance to certain types of corrosion compared to conventional coatings. mdpi.com However, the general mechanism of hot corrosion by sulfate-vanadate mixtures involves the chemical leaching of the stabilizer (e.g., Yb₂O₃), which can lead to a detrimental phase transformation of the zirconia, compromising the coating's structural integrity. mdpi.comresearchgate.net While pure sodium sulfate may not aggressively attack stabilized zirconia, its presence in combination with other impurities like vanadium pentoxide (V₂O₅) can form highly corrosive molten salt mixtures. researchgate.netosti.gov

| Yb-Containing Material | Industrial Application | Interaction with Sodium Sulfate (Na₂SO₄) | Resulting Corrosion Products/Effects |

|---|---|---|---|

| Ytterbium disilicate (Yb₂Si₂O₇) | Environmental Barrier Coatings (EBCs) | Penetration and reaction with molten Na₂SO₄ at high temperatures. | Formation of apatite phase (NaYb₉Si₆O₂₆) and sodium silicate. jim.org.cn |

| Ytterbium monosilicate (Yb₂SiO₅) | Environmental Barrier Coatings (EBCs) | Good stability against molten Na₂SO₄, but secondary Yb₂O₃ phase can react. jim.org.cn | Depletion of Yb₂O₃ phase. jim.org.cn |

| Ytterbium-stabilized zirconia (Yb-YSZ) | Thermal Barrier Coatings (TBCs) | Potential for leaching of Yb₂O₃ stabilizer by molten sulfate-vanadate mixtures. researchgate.net | Formation of rare earth vanadates (e.g., YbVO₄) leading to destabilization of the zirconia structure. researchgate.net |

Sustainable Synthesis and Recycling Methodologies for Ytterbium(III) sulfate-Derived Catalysts

The development of sustainable practices in the chemical industry is a major research driver. mdpi.com For catalysts derived from rare earth elements like ytterbium, this involves creating eco-friendly synthesis methods and ensuring the catalysts are reusable or recyclable. purdue.edu Ytterbium-based catalysts are often highlighted for their recyclability, a key feature of sustainable chemistry. nasa.govtandfonline.com

Research has demonstrated that catalysts such as Ytterbium(III) triflate can be recovered and reused for multiple reaction cycles with minimal loss of efficiency. nasa.gov This is often achieved by using aqueous reaction media from which the catalyst can be easily separated and recycled. Polymer-supported ytterbium catalysts have also been developed, which simplifies the recovery process and enhances the catalyst's stability and reusability. tandfonline.com The focus on heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a strategic approach to facilitate easy separation and recycling, thereby reducing waste and preventing the loss of valuable rare earth materials. mdpi.com

| Catalyst System | Reaction Type | Number of Cycles | Reported Efficiency |

|---|---|---|---|

| Ytterbium(III) triflate / Sodium Dodecyl Sulfate | Synthesis of bis(indolyl)methanes | 5 | Minimal changes in catalytic efficiency observed. nasa.gov |

| Ytterbium(III) triflate | Three-component reaction (aldehydes, alkynes, amines) | 4 | Catalyst was recycled with sustained performance. tandfonline.com |

Future Research Directions for Ytterbium Iii Sulfate

Exploration of Novel Ytterbium(III) sulfate-Based Materials and Composites

The development of new materials incorporating Ytterbium(III) sulfate (B86663) is a primary avenue for future research. This involves moving beyond the simple salt to create complex, functional materials and composites with tailored properties.

Lanthanide Sulfate Frameworks: Research into lanthanide sulfate frameworks has demonstrated the ability to create layered structures with interesting optical properties. acs.orgresearchgate.net Future work could focus on synthesizing novel frameworks specifically with Ytterbium(III) sulfate, potentially incorporating organic linkers to create metal-organic frameworks (MOFs). These materials could exhibit unique porosity, catalytic activity, or luminescent properties stemming from the Yb³⁺ centers.

Glass and Ceramic Composites: Ytterbium compounds are used as doping agents in glasses and ceramics to create materials for lasers and other optical technologies. chemicalbook.com Research is needed to explore the incorporation of Ytterbium(III) sulfate into various glass and ceramic matrices. For instance, studies on ytterbium phosphates have shown they can be incorporated into silica (B1680970) glass to prepare translucent glass-crystal composites. acs.org Similar investigations with the sulfate could yield materials with high thermal stability and specific near-infrared (NIR) luminescent properties, useful for applications in telecommunications and medical imaging.

Nanocomposites: The synthesis of nanocomposites containing Ytterbium(III) sulfate nanoparticles represents a promising frontier. Dispersing Yb₂(SO₄)₃ nanoparticles within polymer or inorganic matrices could lead to materials with enhanced mechanical strength, radiation shielding capabilities, or unique optical responses. researchgate.netmdpi.com Research should focus on controlling the size, shape, and dispersion of the nanoparticles to optimize the composite's final properties.

| Material Type | Potential Ytterbium(III) sulfate Application | Key Research Goal |

| Metal-Organic Frameworks (MOFs) | As a nodal component in framework synthesis. | To create porous materials for catalysis or gas separation. |

| Phosphate (B84403) Glasses | As a dopant or crystalline inclusion. | To develop translucent composites with tailored NIR luminescence. acs.org |

| Polymer Nanocomposites | As dispersed nanoparticles. | To enhance mechanical, optical, or radiation shielding properties. researchgate.net |

Advanced Spectroscopic Probing of Ytterbium(III) Electronic States and Dynamics

A deeper understanding of the fundamental photophysics of the Ytterbium(III) ion is crucial for its application in optical and quantum technologies. The intricate electronic structure of lanthanide ions, governed by strong relativistic and spin-orbit coupling effects, presents a significant challenge. nih.gov

Future research will rely on a combination of advanced spectroscopic techniques to probe the electronic energy levels and their dynamics in various Ytterbium(III) sulfate-based systems.

High-Resolution Optical Spectroscopy: Techniques such as absorption, luminescence excitation, and emission spectroscopy, particularly at cryogenic temperatures (e.g., 77K), can resolve the fine structure of Yb³⁺'s electronic energy levels (microstates). chemrxiv.org This allows for the detailed study of how the local coordination environment provided by the sulfate ions and any surrounding solvent or matrix molecules influences the splitting of the ²F₇/₂ and ²F₅/₂ energy manifolds. acs.orgnih.gov

Magnetic Resonance Spectroscopies: Electron Paramagnetic Resonance (EPR) and solid-state Nuclear Magnetic Resonance (NMR) are powerful tools for characterizing paramagnetic centers like Yb³⁺. rsc.org EPR can provide detailed information about the g-tensor and hyperfine coupling constants, which are sensitive probes of the ion's electronic ground state and its interaction with the local environment. rsc.org

Time-Resolved Spectroscopy: To understand the dynamics of excited electronic states, time-resolved laser spectroscopy is essential. These experiments can measure the lifetimes of excited states and the rates of energy transfer processes, which are critical parameters for the design of efficient lasers, amplifiers, and luminescent materials.

| Spectroscopic Technique | Information Yielded | Research Application |

| Cryogenic Absorption/Luminescence | Precise energy levels (Stark sublevels) of Yb³⁺. chemrxiv.org | Correlating local structure with optical properties. |

| Electron Paramagnetic Resonance (EPR) | g-tensor, hyperfine coupling, details of the ground Kramers doublet. rsc.orgrsc.org | Characterizing the electronic structure in crystals and powders. |

| Time-Resolved Laser Spectroscopy | Excited-state lifetimes, energy transfer rates. | Optimizing materials for lasers and quantum applications. |

Development of Integrated Computational-Experimental Research Paradigms for Yb(III) Systems

The complexity of Yb(III)'s electronic structure necessitates a synergistic approach combining experimental characterization with high-level computational modeling. rsc.org This integrated paradigm allows for a more profound understanding than either method could achieve alone. witpress.com

Quantum Chemical Calculations: Ab initio methods like the complete active space self-consistent field (CASSCF) are employed to calculate the electronic energy levels of Yb(III) complexes. nih.govchemrxiv.org These calculations can predict the splitting of energy levels due to the ligand field, which can then be compared directly with experimental spectra to validate structural models. nih.gov

Density Functional Theory (DFT): DFT calculations are used to model the geometric structures of Ytterbium(III) sulfate and its complexes. nih.gov By predicting stable coordination geometries, DFT provides the structural inputs necessary for more advanced ab initio calculations of electronic properties.

Synergistic Feedback Loop: The future of this research lies in creating a tight feedback loop between theory and experiment. arxiv.org Experimental spectra can be used to benchmark and refine computational models. In turn, validated models can predict the properties of yet-to-be-synthesized materials, guiding experimental efforts toward the most promising candidates for specific applications. dtic.mil For example, combining EPR and NMR data with quantum chemical calculations has proven effective in determining the detailed geometry and electronic structure of Yb(III) complexes. rsc.org

Expanding Applications in Quantum Information Science and Technologies

The unique properties of the ytterbium ion make it a leading candidate for applications in quantum computing and quantum sensing. osti.gov Ytterbium ion traps are at the forefront of quantum computing hardware development. researchgate.net

Qubit Development: The ytterbium isotope ¹⁷¹Yb⁺ is widely used to encode qubits, the fundamental units of quantum information. osti.goviastate.edu Ytterbium(III) sulfate can serve as a high-purity precursor material for generating the ytterbium ions needed for these traps. Future research will focus on improving the fidelity of quantum gates and increasing the number of entangled qubits in Yb-based quantum computers. osti.gov

Solid-State Quantum Systems: While trapped ions are a mature platform, there is growing interest in developing solid-state quantum systems. Research could explore the potential of implanting Yb³⁺ ions into crystalline hosts, where the sulfate anion might play a role in defining the local crystal field. The goal is to find systems where the quantum coherence of the Yb³⁺ ion is preserved, enabling the development of robust quantum memories or sensors.

Materials for Quantum Transduction: Ytterbium's sharp optical transitions in the near-infrared are valuable for quantum communication. Materials based on Ytterbium(III) sulfate could be developed as quantum transducers, converting quantum information from microwave frequencies (used in superconducting qubits) to optical frequencies suitable for transmission over fiber optic networks.

| Quantum Technology Area | Role of Ytterbium | Future Research Focus with Yb₂(SO₄)₃ |

| Trapped Ion Quantum Computing | ¹⁷¹Yb⁺ ions serve as qubits. osti.gov | Use as a high-purity source material for ion generation. |

| Solid-State Qubits | Yb³⁺ ions as quantum bits in a crystal lattice. | Investigating Yb₂(SO₄)₃-based crystals as potential host materials. |

| Quantum Communication | NIR optical transitions for information transfer. | Developing novel materials for quantum frequency conversion. |

Addressing Challenges in Sustainable Rare Earth Chemistry and Circular Economy Principles

The increasing demand for rare earth elements (REEs), including ytterbium, for high-tech applications raises significant concerns about supply security and the environmental impact of mining and processing. researchgate.netipmi.org Applying the principles of a circular economy to ytterbium is a critical area for future research. scienovate.com

Advanced Recycling and Recovery: Less than 1% of REEs used in products are currently recycled. nih.gov Future research must focus on developing efficient and environmentally benign methods to recover ytterbium from end-of-life products, such as lasers, electronics, and catalysts. Sulfate-based hydrometallurgical processes could be optimized for the selective leaching and separation of ytterbium from complex waste streams.

Sustainable Separation Chemistry: The separation of individual REEs from one another is a major challenge due to their similar chemical properties. scholaris.ca Research into new separation techniques that are more sustainable than traditional solvent extraction is needed. This could involve novel ligands, ionic liquids, or electrochemical methods where the sulfate counter-ion could influence selectivity.

Circular Economy Framework: A holistic approach is required to build a circular economy for ytterbium. researchgate.net This involves not only recycling but also designing products for easier disassembly and REE recovery, extending product lifespans, and exploring the use of more abundant materials where possible. Research in this area will be interdisciplinary, combining chemistry, materials science, engineering, and economic policy. nih.gov The goal is to close the material loop, reducing reliance on primary mining and minimizing environmental impact. researchgate.net

Q & A

Q. What are the critical safety protocols for handling Ytterbium(III) sulfate in aerosol-generating processes (e.g., ball milling)?

- Answer : Use NIOSH-certified N95 respirators, local exhaust ventilation, and wet milling to suppress dust. Monitor airborne Yb³⁺ levels with ICP-MS. Emergency procedures: rinse exposed skin with water; seek medical attention for respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.